molecular formula C10H8BrNO2 B2720597 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile CAS No. 27452-03-5

3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile

Cat. No.: B2720597
CAS No.: 27452-03-5
M. Wt: 254.083
InChI Key: RFIVKYGIWJLLBS-UHFFFAOYSA-N
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Description

3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is an organic compound with the molecular formula C10H8BrNO2 It features a brominated benzodioxole ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile typically involves the bromination of 1,3-benzodioxole followed by a series of reactions to introduce the propanenitrile group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The brominated benzodioxole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
  • 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid

Uniqueness

3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is unique due to the presence of both a brominated benzodioxole ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.

The compound features a brominated benzodioxole ring and a nitrile group, which contribute to its unique chemical reactivity and potential biological effects. The presence of the bromine atom enhances its interaction with various biological targets, making it an interesting subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated moiety can participate in π-π interactions and hydrogen bonding, influencing binding affinity and specificity. This compound is hypothesized to modulate the activity of neurotransmitter receptors, which is crucial for developing treatments for neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis induced by excitotoxicity, potentially through modulation of glutamate receptors .
  • Antimicrobial Properties : Preliminary investigations have shown that it may possess antimicrobial activity against certain pathogens, although further studies are needed to confirm these effects.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation in various in vitro models. It appears to induce cell cycle arrest and apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
NeuroprotectiveProtects neurons from glutamate-induced apoptosis
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Neuroprotection Study : A study investigated the effects of this compound on primary neuronal cultures exposed to glutamate. Results indicated a significant reduction in cell death compared to control groups, suggesting a protective mechanism against excitotoxicity .
  • Anticancer Research : In a study involving ovarian cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

CompoundBiological ActivityUnique Features
6-Bromo-1,3-benzodioxoleModerate neuroactivityLacks nitrile group
(6-Bromo-1,3-benzodioxol-5-yl)acetic acidAntimicrobial, anticancerContains carboxylic acid group

Properties

IUPAC Name

3-(6-bromo-1,3-benzodioxol-5-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h4-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIVKYGIWJLLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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